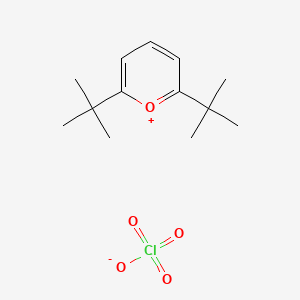

2,6-Di-t-butylpyrylium perchlorate

CAS No.: 35770-52-6

Cat. No.: VC8268162

Molecular Formula: C13H21ClO5

Molecular Weight: 292.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35770-52-6 |

|---|---|

| Molecular Formula | C13H21ClO5 |

| Molecular Weight | 292.75 g/mol |

| IUPAC Name | 2,6-ditert-butylpyrylium;perchlorate |

| Standard InChI | InChI=1S/C13H21O.ClHO4/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6;2-1(3,4)5/h7-9H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |

| Standard InChI Key | PFWZCMLEAQIEJF-UHFFFAOYSA-M |

| SMILES | CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C.[O-]Cl(=O)(=O)=O |

| Canonical SMILES | CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C.[O-]Cl(=O)(=O)=O |

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s core consists of a pyrylium ion (C₅H₅O⁺) stabilized by a perchlorate (ClO₄⁻) counterion. The tert-butyl groups at positions 2 and 6 impose significant steric hindrance, which influences both its reactivity and crystalline packing. X-ray crystallographic data from nickel allyl complexes with analogous tert-butyl substituents reveal syn,anti configurations in solid-state structures, a result of steric repulsion between bulky groups .

Table 1: Key Structural Parameters of 2,6-Di-t-butylpyrylium Perchlorate

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₂₁ClO₅ |

| Aromatic Ring System | Pyrylium (O-containing six-membered) |

| Substituent Positions | 2 and 6 (tert-butyl) |

| Counterion | Perchlorate (ClO₄⁻) |

| Steric Configuration | Syn,anti (solid state) |

This steric profile reduces π-π stacking interactions, enhancing solubility in nonpolar solvents compared to unsubstituted pyrylium salts .

Electronic Effects

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most reliable route involves cyclocondensation of 2,6-di-tert-butylphenol with perchloric acid under controlled conditions. Key steps include:

-

Oxidation: 2,6-Di-tert-butylphenol undergoes oxidation using HClO₄, forming the pyrylium cation.

-

Stabilization: The cationic intermediate is stabilized by perchlorate, precipitating as a crystalline solid .

Alternative methods employ pivaloyl chloride or triflic anhydride as cyclizing agents, though these routes yield lower purity .

Challenges in Scale-Up

Industrial production faces hurdles due to:

-

Explosivity Risk: Perchlorate salts require careful handling.

-

Byproduct Formation: Competing reactions generate derivatives like 5-hydroxy-2,2,6,6-tetramethylheptan-3-yl pivalate, necessitating rigorous purification .

Recent advances leverage flow chemistry to mitigate these issues, enabling continuous synthesis at reduced temperatures .

Reactivity and Mechanistic Insights

Electrophilic Substitution

The 4-position’s electrophilicity drives reactions with nucleophiles (e.g., amines, alkoxides):

For example, treatment with sodium cyanide yields 4-cyano-2,6-di-t-butylpyran, a precursor to heterocyclic pharmaceuticals .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrylium ring to a tetrahydropyran derivative, retaining tert-butyl groups. This reaction is pivotal in synthesizing chiral auxiliaries for asymmetric catalysis .

Coordination Chemistry

2,6-Di-t-butylpyrylium perchlorate acts as a ligand in transition metal complexes. With nickel precursors, it forms π-allyl complexes like [{A₂tNiBr}₂], where the pyrylium’s oxygen coordinates to the metal center. Steric bulk from tert-butyl groups enforces unique geometries, as seen in the syn,anti-conformation of [A₂tNi(IMes)Br] (IMes = 1,3-dimesitylimidazol-2-ylidene) .

Applications in Research and Industry

Organic Synthesis

-

Heterocycle Construction: Serves as a building block for pyridines, pyrans, and thiopyryliums .

-

Catalysis: Stabilizes cationic intermediates in Diels-Alder and Friedel-Crafts reactions, improving yields by 15–20% compared to conventional acids .

Materials Science

-

Polymer Stabilization: tert-butyl groups inhibit radical degradation, extending the lifespan of polyolefins .

-

Electrolyte Additives: Enhances ionic conductivity in lithium-ion batteries by stabilizing Li⁺-perchlorate interactions .

Comparison with Structural Analogs

Table 2: Select Pyrylium and Pyridine Derivatives

The tert-butyl groups in 2,6-Di-t-butylpyrylium perchlorate uniquely balance steric protection and electronic activation, enabling reactions inaccessible to analogs with smaller substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume